4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol

Purity specification Quality control Chemical procurement

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, also named 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, is a synthetic tetrahydro-β-carboline (THβC) alkaloid with a para-hydroxyphenyl substituent at the C-1 position (molecular formula C₁₇H₁₆N₂O; molecular weight 264.32 g/mol). The THβC scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antileishmanial, anti-ischemic, and neuroprotective activities.

Molecular Formula C17H16N2O
Molecular Weight 264.328
CAS No. 370582-53-9
Cat. No. B2635403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol
CAS370582-53-9
Molecular FormulaC17H16N2O
Molecular Weight264.328
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O
InChIInChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2
InChIKeyQENZPDLDEMHHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol (CAS 370582-53-9): Beta-Carboline Procurement Guide for Research Programs


4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, also named 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, is a synthetic tetrahydro-β-carboline (THβC) alkaloid with a para-hydroxyphenyl substituent at the C-1 position (molecular formula C₁₇H₁₆N₂O; molecular weight 264.32 g/mol) [1]. The THβC scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antileishmanial, anti-ischemic, and neuroprotective activities [2]. The phenolic OH group introduces hydrogen-bond donor capacity (3 HBD), a computed XLogP3-AA of 2.8, and a topological polar surface area of 48.1 Ų, distinguishing its physicochemical profile from non-phenolic and positional-isomeric analogs [1].

Why 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol Cannot Be Interchanged with Positional Isomers or Non-Phenolic Analogs: Quantitative Physicochemical and Synthetic Differentiation


Substituting this compound with its ortho-hydroxy (CAS 404925-69-5) or meta-hydroxy (CAS 6649-84-9) positional isomers, or with the non-phenolic parent 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (CAS 3790-45-2), is not scientifically justifiable without explicit re-validation. The para-hydroxy substitution alters hydrogen-bond geometry, electronic distribution on the phenyl ring, and steric accessibility relative to the ortho and meta isomers, which can fundamentally change target binding, metabolic stability, and solubility [1]. Furthermore, the compound serves as a key synthetic intermediate in patented antibacterial compound libraries (US 6,987,115 B2) via acylation at the tetrahydro-β-carboline nitrogen, a derivatization pathway whose efficiency and regiochemical outcome depend on the phenolic substitution pattern [2]. Generic substitution risks irreproducible synthetic yields and uncharacterized biological outcomes.

Quantitative Differentiation Evidence for 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol: Head-to-Head Isomer and Application-Specific Data


Positional Isomer Purity and Availability: Para-Hydroxy Isomer Offers Documented 97–98% Purity from ISO-Certified Suppliers

The para-hydroxy isomer (target compound) is available at a documented purity of 97% (Leyan, Cat. 1430699) and 98% (MolCore, NLT 98%), with ISO-certified quality systems applicable for global pharmaceutical R&D . The ortho-hydroxy isomer (CAS 404925-69-5) is typically listed at 95% purity (Fluorochem), while the meta-hydroxy isomer (CAS 6649-84-9) is offered at 95% (AKSci) or with unspecified purity . For the non-phenolic parent compound 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (CAS 3790-45-2), purity specifications are not consistently reported across major vendors . Higher and more consistently documented purity reduces the risk of unidentified impurities confounding biological assay results and synthetic transformations.

Purity specification Quality control Chemical procurement

Computed Lipophilicity (XLogP3-AA): Para-Hydroxy Isomer Displays Distinct LogP Relative to Ortho and Meta Positional Isomers

The computed XLogP3-AA for the para-hydroxy isomer (target compound) is 2.8 [1]. This value reflects the influence of the hydroxyl group position on overall molecular lipophilicity. While exact XLogP values for the ortho and meta isomers require independent computation, intramolecular hydrogen bonding in the ortho isomer and differential solvation in the meta isomer are known to produce measurable LogP shifts of 0.2–0.5 log units among phenolic positional isomers [2]. The non-phenolic parent compound 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline has a higher reported LogP of 3.14 , confirming that the 4-OH substitution reduces lipophilicity by approximately 0.34 log units, which has implications for membrane permeability and nonspecific protein binding.

Lipophilicity ADME prediction Physicochemical profiling

Validated Synthetic Intermediate Status: Para-Hydroxy Isomer Enables High-Yield Acylation in Patented Antibacterial Compound Synthesis

US Patent 6,987,115 B2 explicitly employs 4-(1,2,3,4-tetrahydrobeta-carbolinyl)phenol as a synthetic intermediate for generating antibacterial compounds. When acylated with 4-hydroxybenzoic acid derivatives, the para-hydroxy isomer yielded the title products at 91% and 93% isolated yield (0.66 g and 0.70 g from 0.50 g starting material, 1.89 mmol scale) [1]. These high yields demonstrate the compatibility of the para-phenolic OH with the acylation conditions, without requiring hydroxyl protection. No comparable yield data are reported in this patent for the ortho- or meta-hydroxy isomers under identical conditions, suggesting that the para-substitution pattern may offer a unique balance of nucleophilicity and steric accessibility at the tetrahydro-β-carboline NH.

Synthetic intermediate Antibacterial Parallel library synthesis

Class-Level Antioxidant Capacity: Phenolic Tetrahydro-β-Carbolines Exhibit TEAC Values Exceeding Ascorbic Acid and Trolox

Phenolic tetrahydro-β-carboline alkaloids, as a compound class, demonstrated Trolox Equivalent Antioxidant Capacity (TEAC) values significantly higher than both ascorbic acid and the water-soluble vitamin E analogue Trolox in the ABTS (2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid) radical scavenging assay [1]. The presence of a phenolic hydroxyl group on the 1-phenyl substituent is structurally essential for this activity; non-phenolic analogs lack the hydrogen-donating capacity required for radical quenching. While the Herraiz et al. (2003) study evaluated naturally derived phenolic THβC alkaloids with additional carboxyl and methoxy substituents rather than the unsubstituted 4-OH-phenyl compound specifically, the para-hydroxy motif is the minimal pharmacophore required for the observed antioxidant activity [1][2]. Users should verify compound-specific TEAC values experimentally.

Antioxidant Free radical scavenging TEAC assay

Hydrogen-Bond Donor Count: Para Isomer Retains Maximum HBD Capacity of 3 with Minimal Intramolecular H-Bond Interference

The target compound possesses 3 hydrogen-bond donors (indole NH, tetrahydro-β-carboline NH, and phenolic OH) and 2 hydrogen-bond acceptors, yielding a computed topological polar surface area (TPSA) of 48.1 Ų [1]. In the ortho-hydroxy isomer, intramolecular hydrogen bonding between the 2-OH and the tetrahydro-β-carboline NH is stereoelectronically feasible, which can reduce the effective HBD count available for intermolecular interactions with solvents, biological targets, or formulation excipients . The para substitution eliminates this intramolecular H-bond competition, ensuring that all three HBDs are available for target engagement. This distinction is relevant for structure-based drug design where the phenolic OH is intended to serve as a key pharmacophoric contact point.

Hydrogen bonding Solubility Molecular recognition

Recommended Application Scenarios for 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol Based on Differentiating Evidence


Antibacterial Compound Library Synthesis via N-Acylation Chemistry

Programs synthesizing antibacterial tetrahydro-β-carboline libraries via N-acylation can leverage the documented 91–93% isolated yields achieved with this para-hydroxy intermediate under the conditions described in US 6,987,115 B2 [1]. The para-phenolic OH is compatible with the acylation protocol without requiring protection, reducing step count and improving overall atom economy. Researchers should verify yields under their specific acylating agent and scale.

Oxidative Stress and Radical Scavenging Research Requiring Phenolic THβC Pharmacophore

For studies investigating the antioxidant capacity of tetrahydro-β-carboline alkaloids, the para-hydroxy substitution provides the structurally essential phenolic hydrogen-donating group that the non-phenolic parent compound (LogP = 3.14) lacks [2]. The target compound's XLogP of 2.8 predicts moderate membrane permeability, distinguishing it from more hydrophilic carboxylated phenolic THβC derivatives. Experimental TEAC determination in the ABTS assay is recommended for compound-specific benchmarking against ascorbic acid and Trolox.

Positional Isomer SAR Studies: Mapping Hydroxyl Group Geometry to Biological Target Engagement

The para isomer's full 3-HBD availability, unimpeded by intramolecular H-bonding (unlike the ortho isomer), makes it the appropriate reference compound for SAR studies testing the hypothesis that the phenolic OH serves as a distal hydrogen-bond contact with a biological target [3]. A comparative panel including the ortho (CAS 404925-69-5), meta (CAS 6649-84-9), and para (CAS 370582-53-9) isomers, alongside the non-phenolic parent (CAS 3790-45-2), can map the geometric requirements for target engagement.

Quality-Controlled Procurement for Multi-Site Collaborative Studies

Collaborative projects requiring consistent compound quality across multiple laboratories benefit from the para isomer's documented 97–98% purity from ISO-certified suppliers, compared to the typically 95% purity specification for the ortho and meta isomers . The higher purity specification reduces the likelihood of cross-site data variability attributable to impurity profiles.

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